
Nitrous acid, 2,2-dimethylpropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitrous acid, 2,2-dimethylpropyl ester is an organic compound with the molecular formula C5H11NO2 It is a derivative of nitrous acid and is characterized by the presence of a nitrous ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Nitrous acid, 2,2-dimethylpropyl ester can be synthesized through the esterification of nitrous acid with 2,2-dimethylpropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the stability of the nitrous acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor where the esterification takes place. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: This compound can be oxidized to form corresponding nitro compounds under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions where the nitrous ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of this compound.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Hydrolysis: Nitrous acid and 2,2-dimethylpropanol.
Oxidation: Corresponding nitro compounds.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Nitrous acid, 2,2-dimethylpropyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other esters and nitro compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving nitrous acid derivatives.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of nitrous acid, 2,2-dimethylpropyl ester involves its ability to release nitrous acid upon hydrolysis. Nitrous acid can then participate in various chemical reactions, including the formation of nitro compounds and other derivatives. The molecular targets and pathways involved depend on the specific reactions and conditions under which the compound is used .
Comparison with Similar Compounds
- Nitrous acid, ethyl ester
- Nitrous acid, methyl ester
- Nitrous acid, isopropyl ester
Comparison: Nitrous acid, 2,2-dimethylpropyl ester is unique due to its branched alkyl group, which imparts different steric and electronic properties compared to its linear counterparts. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in specific synthetic applications .
Properties
CAS No. |
77212-96-5 |
|---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
2,2-dimethylpropyl nitrite |
InChI |
InChI=1S/C5H11NO2/c1-5(2,3)4-8-6-7/h4H2,1-3H3 |
InChI Key |
YIGAWISCEHGPRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CON=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methoxy-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14450546.png)
![10,11-Dihydrophenanthro[2,1-d][1,2]oxazole](/img/structure/B14450562.png)
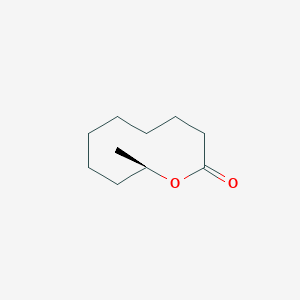
![2-[Methyl(phenyl)amino]ethyl pyrene-1-carboxylate](/img/structure/B14450575.png)

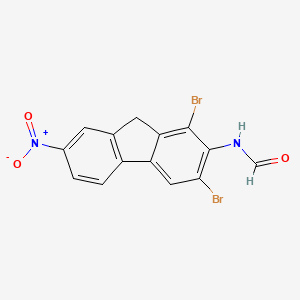
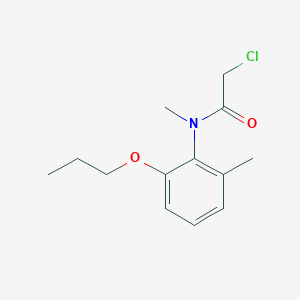
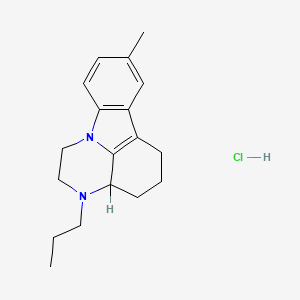
![Phosphine, [bis(trimethylsilyl)methylene]phenyl-](/img/structure/B14450615.png)
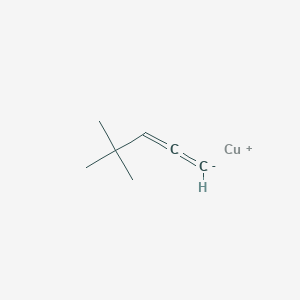
![3-[Ethyl(hydroxy)phosphoryl]-L-alanine](/img/structure/B14450627.png)
![Podophyllotoxin-anisyliden-glucosid [German]](/img/structure/B14450628.png)
![2-[(4-Methoxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14450630.png)
